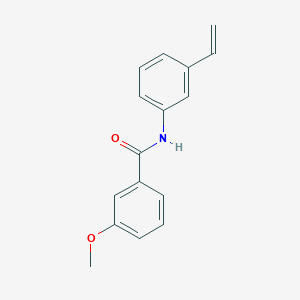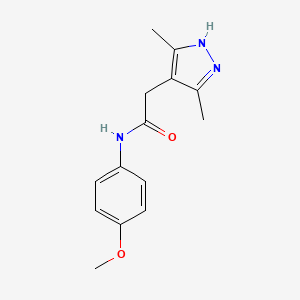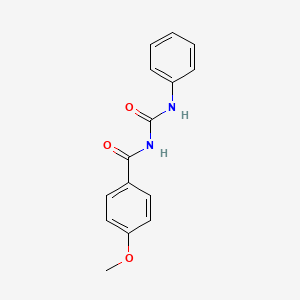![molecular formula C9H12ClN3O3 B5224081 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol, also known as ACNP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. ACNP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used as antihypertensive and antiarrhythmic agents.
Mechanism of Action
The mechanism of action of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol involves the competitive inhibition of beta-adrenergic receptors, which are found in the heart, lungs, and other organs. By blocking these receptors, 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol can reduce the effects of sympathetic nervous system stimulation, such as increased heart rate and blood pressure. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol also inhibits the production of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to have several biochemical and physiological effects, such as reducing the heart rate, blood pressure, and myocardial oxygen demand. It can also increase the coronary blood flow and improve the left ventricular function. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has several advantages for lab experiments, such as its high potency and selectivity for beta-adrenergic receptors. It can also be easily synthesized and purified, making it a cost-effective research tool. However, 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has some limitations, such as its potential toxicity and side effects. It can also be difficult to administer in vivo, as it requires intravenous injection.
Future Directions
For research on 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol include its use in the treatment of heart failure and sepsis, the development of novel analogs, and investigation of its anti-inflammatory mechanisms.
Synthesis Methods
The synthesis of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol involves the reaction of 2-chloro-4-nitroaniline with isopropanolamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been studied extensively for its potential applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmia. It has been shown to possess potent beta-adrenergic receptor blocking activity, which can reduce the heart rate and blood pressure. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
1-amino-3-(2-chloro-4-nitroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c10-8-3-6(13(15)16)1-2-9(8)12-5-7(14)4-11/h1-3,7,12,14H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQJVVJMZHOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)
![N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine](/img/structure/B5224031.png)
![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)

